molecular formula C15H10Cl3NO B11132881 (2E)-3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide

Cat. No.: B11132881
M. Wt: 326.6 g/mol
InChI Key: RFLNNDXISYEOKM-FPYGCLRLSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dichloroaniline in the presence of a base. The reaction proceeds through a condensation mechanism, forming the enamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the double bond or the amide group, resulting in saturated or partially reduced products.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Medicine

Industry

In industry, this compound could be used in the development of new materials or as a precursor for manufacturing other chemical products.

Mechanism of Action

The mechanism of action for (2E)-3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The chlorinated phenyl groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-bromophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide: Similar structure with a bromine atom instead of chlorine.

    (2E)-3-(4-chlorophenyl)-N-(3,4-difluorophenyl)prop-2-enamide: Similar structure with fluorine atoms instead of chlorine.

Uniqueness

The unique combination of chlorinated phenyl groups in (2E)-3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide may confer distinct chemical properties, such as increased reactivity or specific binding interactions, compared to its analogs.

Properties

Molecular Formula

C15H10Cl3NO

Molecular Weight

326.6 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C15H10Cl3NO/c16-11-4-1-10(2-5-11)3-8-15(20)19-12-6-7-13(17)14(18)9-12/h1-9H,(H,19,20)/b8-3+

InChI Key

RFLNNDXISYEOKM-FPYGCLRLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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